Berbamine hydrochloride

Descripción

Natural Origin and Botanical Sources of Berbamine (B205283)

Berbamine is a naturally occurring compound found predominantly in plants of the Berberis genus, which encompasses approximately 500 species worldwide. nih.gov These plants, commonly known as barberry, are a significant source of berbamine and other related alkaloids. nih.gov Various species within this genus have been identified as containing berbamine, including Berberis amurensis, Berberis koreana, and Berberis thunbergii. nih.govresearchgate.net Research has shown that the concentration of berbamine can be notably high in the leaf tissues of these species. nih.govresearchgate.net

Berbamine can also be extracted from other plants, such as Phellodendron amurense Rupr., a traditional Chinese medicine. medchemexpress.com The alkaloid is typically found in various parts of the plant, including the roots, bark, and stems. researchgate.net

Table 1: Botanical Sources of Berbamine

| Genus | Species | Common Name |

|---|---|---|

| Berberis | Berberis amurensis | Amur Barberry |

| Berberis | Berberis koreana | Korean Barberry |

| Berberis | Berberis thunbergii | Japanese Barberry |

| Berberis | Berberis poiretii | Poiret's Barberry |

Classification as a Bis-benzylisoquinoline Alkaloid

Berbamine is chemically classified as a bis-benzylisoquinoline alkaloid (BIA). nih.gov This classification signifies that its molecular structure is formed by the coupling of two benzylisoquinoline units. chempedia.infonih.gov The benzylisoquinoline structure itself is a foundational component of many pharmacologically significant alkaloids, including morphine and berberine (B55584). wikipedia.orgnih.gov BIAs are a diverse group of plant-derived specialized metabolites known for their wide range of biological activities. researchgate.net The unique dimeric structure of bis-BIAs like berbamine contributes to their distinct pharmacological profiles. nih.gov

Historical Context and Traditional Medicinal Use Background Relevant to Modern Scientific Inquiry

Plants from the Berberis genus have a long history of use in traditional medicine systems across the globe, including Traditional Chinese Medicine and Ayurveda. nih.govbenthamdirect.com The historical use of these plants for treating a variety of ailments has provided a crucial foundation for modern scientific investigation into their constituent compounds. For instance, Berberis species have been traditionally used for conditions related to inflammation, infections, and digestive disorders. nih.govsemanticscholar.org The fruit of Berberis vulgaris (barberry) was recorded on ancient Assyrian clay tablets from 650 BC as a blood-purifying agent. nih.gov

This long-standing traditional use has prompted researchers to explore the specific bioactive compounds responsible for these effects, leading to the isolation and study of alkaloids like berbamine and berberine. benthamdirect.com The documented use of Berberis amurensis in Chinese traditional medicine to treat various diseases has directly led to the investigation of berbamine for its potential therapeutic properties. researchgate.netacs.org The traditional application for inflammatory conditions, for example, aligns with modern preclinical findings on berbamine's anti-inflammatory activity. researchgate.net

Overview of Established and Emerging Biological Activities in Preclinical Studies

Preclinical research, conducted through in vitro (cell-based) and in vivo (animal) studies, has identified a broad spectrum of biological activities for berbamine and its hydrochloride salt. These studies form the basis of its current academic interest.

One of the most studied areas is its anti-cancer activity . Berbamine has been shown to inhibit the growth and induce apoptosis (programmed cell death) in various cancer cell lines. acs.org For example, it has demonstrated inhibitory effects on hepatocellular carcinoma (liver cancer) cells by inactivating critical signaling pathways. acs.org Research also indicates that berbamine can selectively induce apoptosis in certain leukemia cells that are resistant to standard treatments. researchgate.net

Berbamine hydrochloride has also been investigated for its antiviral properties . A notable study reported its ability to inhibit the replication of the Ebola virus. nih.gov The mechanism was found to involve the compound binding to the viral glycoprotein (B1211001), which disrupts the virus's ability to fuse with host cells. nih.gov

Furthermore, berbamine is recognized for its cardiovascular effects and its function as a calcium channel blocker. medchemexpress.com Its immunomodulatory and anti-inflammatory activities are also well-documented in preclinical models. researchgate.netmedchemexpress.com It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. researchgate.net

Table 2: Selected Preclinical Research Findings on this compound

| Biological Activity | Model System | Key Findings | Citation |

|---|---|---|---|

| Anti-leukemia | Imatinib-resistant leukemia cells (K562) | Selectively induces apoptosis and inhibits cell proliferation. | researchgate.net |

| Anti-Hepatocellular Carcinoma | HCC cell lines | Synergistically enhances the anti-growth and pro-apoptotic effects of sorafenib (B1663141). | acs.org |

| Antiviral (Ebola) | Vero E6 cells, 293T cells | Strongly inhibits EBOV replication by disrupting the interaction between the viral glycoprotein and the host cell receptor. | nih.gov |

| Anti-inflammatory | In vitro models | Inhibits the cytoplasm-to-nucleus translocation of NF-κB p65. | researchgate.net |

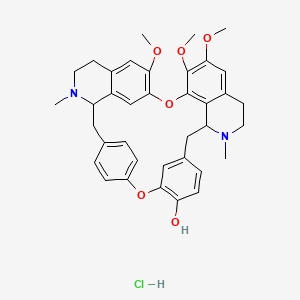

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C37H41ClN2O6 |

|---|---|

Peso molecular |

645.2 g/mol |

Nombre IUPAC |

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride |

InChI |

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H |

Clave InChI |

SFPGJACKHKXGBH-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl |

Origen del producto |

United States |

Mechanistic Pharmacology and Cellular Signaling Pathways of Berbamine Hydrochloride

Anticancer Mechanisms and Oncological Cellular Processes

The anticancer effects of Berbamine (B205283) hydrochloride are rooted in its ability to interfere with fundamental cellular processes that are often dysregulated in cancer. By targeting autophagy and improving antigen presentation, Berbamine hydrochloride creates a cellular environment that is inhospitable to tumor growth and more susceptible to immune-mediated destruction.

Modulation of Autophagy and Lysosomal Function

This compound has been identified as a potent inhibitor of late-stage autophagy, a cellular recycling process that cancer cells can exploit to survive under stressful conditions. nih.govnih.gov Its inhibitory action is centered on the disruption of lysosomal function, which is critical for the completion of the autophagic process.

Research indicates that this compound impairs lysosomal acidification in cancer cells. nih.govmdpi.comnih.gov This is a crucial step as the acidic environment within lysosomes is necessary for the activation of degradative enzymes. While the compound does not appear to prevent the fusion of autophagosomes with lysosomes to form autolysosomes, the inhibition of acidification halts the degradation of the autolysosomal contents. mdpi.comnih.gov This disruption of the normal autophagic workflow is referred to as the blockage of autophagic flux. nih.govnih.govresearchgate.net In lung carcinoma cells, this effect has been linked to the activation of Nox2, which intensifies its co-localization with lysosomes and may contribute to the neutralization of the lysosomal pH. nih.gov The impaired lysosomal function is further evidenced by a decrease in the levels of mature lysosomal enzymes such as cathepsin B and cathepsin D. mdpi.com

A direct consequence of the blocked autophagic flux is the accumulation of autophagosomes within the cell. nih.govnih.gov This is biochemically marked by an increase in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein that is localized to autophagosome membranes. nih.govresearchgate.net Concurrently, there is an accumulation of sequestosome 1 (p62), a protein that binds to ubiquitinated proteins and LC3-II, delivering cargo to the autophagosome for degradation. nih.govnih.govresearchgate.net Elevated levels of both LC3-II and p62 are indicative of impaired autophagic degradation rather than an increase in autophagosome formation. nih.gov

| Biomarker | Effect of this compound | Cellular Implication |

| Lysosomal Acidity | Decreased | Inhibition of degradative enzyme activity |

| Autophagic Flux | Disrupted/Blocked | Halt in the autophagic degradation process |

| Autophagosomes | Accumulated | Evidence of late-stage autophagy inhibition |

| LC3-II | Increased | Marker for autophagosome accumulation |

| p62 | Increased | Indicator of impaired autophagic degradation |

Enhancement of Antigen Presentation in Tumor Cells

By inhibiting autophagy, this compound triggers a cascade of events that ultimately enhances the ability of the immune system to recognize and attack cancer cells. This is primarily achieved by improving the presentation of tumor antigens on the cell surface.

Studies have shown that treatment with this compound leads to an increase in the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of melanoma cells. nih.govmdpi.com MHC-I molecules are responsible for presenting endogenous antigens, including tumor-associated antigens, to the immune system. The inhibition of autophagy is directly linked to this upregulation of MHC-I. nih.gov When autophagy is blocked, the degradation of cellular components, including potential tumor antigens, is reduced, leading to a greater availability of these antigens for presentation by MHC-I molecules. mdpi.com

The increased expression of MHC-I on tumor cells directly facilitates their recognition by CD8+ cytotoxic T lymphocytes (CTLs). nih.govmdpi.com These immune cells are equipped with T-cell receptors that can specifically bind to the antigen-MHC-I complexes on the tumor cell surface. This enhanced recognition leads to a more effective CD8+ T cell-mediated elimination of cancer cells. nih.govmdpi.com In vivo studies have demonstrated that this compound treatment can suppress melanoma growth and is associated with increased infiltration of CD8+ T cells into the tumor microenvironment, further supporting its role in enhancing anti-tumor immunity. nih.govnih.gov

| Molecular/Cellular Component | Effect of this compound | Consequence for Anti-Tumor Immunity |

| MHC-I Expression | Upregulated on tumor cells | Enhanced presentation of tumor antigens |

| CD8+ T Cell Recognition | Improved | More effective identification of tumor cells |

| CD8+ T Cell Cytotoxicity | Enhanced | Increased killing of cancer cells |

| Tumor Infiltration by CD8+ T cells | Increased | Greater immune presence in the tumor microenvironment |

Induction of Programmed Cell Death Pathways

This compound has been identified as an inducer of programmed cell death, or apoptosis, in various cancer cell lines. Its mechanisms involve the activation of several critical signaling pathways that converge to execute cellular demise. Research indicates that these actions are mediated through both intrinsic (mitochondrial) and extrinsic apoptotic pathways, characterized by the activation of specific enzymes and regulatory proteins.

This compound initiates apoptosis primarily through a caspase-dependent pathway. Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. The activation of these enzymes occurs in a cascade, where initiator caspases activate effector caspases.

Studies have demonstrated that treatment with berbamine leads to the activation of key caspases. Specifically, the activation of caspase-3 and caspase-9 is a recurrent finding in berbamine-induced apoptosis. nih.govnih.gov The cleavage of pro-caspase-3 into its active form is a central event, as caspase-3 is a primary executioner caspase responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.goviums.ac.ir The involvement of caspase-9 points to the activation of the intrinsic mitochondrial pathway. nih.gov Inhibition of caspase activity has been shown to block berbamine-induced apoptosis, confirming the caspase-dependent nature of this process. iums.ac.ir

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, often referred to as the "guardian of the genome." this compound has been shown to activate a p53-dependent apoptotic signaling pathway. nih.govnih.gov Upon treatment with berbamine, the protein levels of p53 increase significantly. nih.govnih.gov This upregulation of p53 is crucial for initiating the apoptotic cascade. nih.gov

The activation of p53 can trigger apoptosis by transcriptionally activating pro-apoptotic genes. scispace.com Research has shown that the apoptotic effect of berbamine is significantly diminished in cells with mutant or deficient p53, highlighting the central role of this protein in mediating the compound's cytotoxic effects. nih.govresearchgate.net This suggests that the p53 status of cancer cells could be a determinant of their sensitivity to berbamine. medicinacomplementar.com.br

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. This compound modulates this balance to favor cell death.

Treatment with berbamine results in a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, a critical step in apoptosis. frontiersin.org

Furthermore, berbamine has been found to downregulate the expression of Survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors. nih.govsemanticscholar.org Survivin functions by inhibiting the activity of caspases, particularly caspase-3 and -7. nih.govsemanticscholar.org By decreasing the levels of both Bcl-2 and Survivin, berbamine effectively removes two major barriers to apoptosis, thereby sensitizing cancer cells to programmed cell death. nih.gov

| Protein Target | Protein Family/Function | Effect of this compound | Reference |

|---|---|---|---|

| p53 | Tumor Suppressor | Upregulation/Activation | nih.govnih.gov |

| Bax | Pro-apoptotic (Bcl-2 family) | Upregulation | nih.govnih.gov |

| Bcl-2 | Anti-apoptotic (Bcl-2 family) | Downregulation | nih.govnih.gov |

| Survivin | Anti-apoptotic (IAP family) | Downregulation | nih.govsemanticscholar.org |

A key event in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm. This compound has been shown to trigger a decrease in the mitochondrial membrane potential, leading to the release of Cytochrome C from the mitochondria into the cytosol. nih.goviums.ac.irnih.gov

Once in the cytosol, Cytochrome C binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3. nih.gov Studies confirm that following berbamine treatment, the release of Cytochrome C is accompanied by a significant upregulation in the activity of both caspase-9 and caspase-3, directly linking the mitochondrial events to the final execution phase of apoptosis. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, this compound exerts anti-proliferative effects by halting the progression of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Multiple studies have demonstrated that this compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines. nih.govmedicinacomplementar.com.br This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell proliferation. The G0/G1 arrest induced by berbamine is associated with changes in the expression levels of key cell cycle regulatory proteins. medicinacomplementar.com.br Specifically, it has been shown to inhibit the expression of cyclins (D1, D2, E) and cyclin-dependent kinases (CDK2, CDK4, CDK6) that are essential for the G1/S transition. medicinacomplementar.com.brnih.gov Concurrently, berbamine increases the expression of CDK inhibitory proteins such as p21 and p27, which bind to and inactivate cyclin-CDK complexes, thus enforcing the G1 checkpoint. nih.gov This mechanism effectively blocks the proliferative capacity of cancer cells. nih.gov

| Cellular Process | Specific Mechanism | Key Molecular Targets | Reference |

|---|---|---|---|

| Induction of Apoptosis | Caspase-Dependent Activation | Caspase-3, Caspase-9 | nih.gov |

| p53-Mediated Cascade | p53 | nih.govnih.gov | |

| Regulation of Apoptotic Proteins | Bax, Bcl-2, Survivin | nih.govnih.gov | |

| Mitochondrial Pathway | Cytochrome C | nih.gov | |

| Cell Cycle Arrest | G0/G1 Phase Arrest | Cyclins, CDKs, p21, p27 | nih.govmedicinacomplementar.com.brnih.gov |

G2/M Phase Arrest

This compound has been shown to impede the progression of the cell cycle, specifically by inducing arrest at the G2/M phase in various cancer cells. researchgate.netresearchgate.net This interruption of the cell division process is a key mechanism behind its anti-proliferative effects. In human osteosarcoma Saos-2 cells, which lack functional p53, treatment with berbamine resulted in a significant accumulation of cells in the G2/M phase. researchgate.net The proportion of cells in this phase increased from 18.85% in control groups to 37.3% following treatment. researchgate.net Similarly, studies on MDA-MB-231 breast cancer cells revealed that this compound suppressed cell proliferation by inducing G2/M arrest. spandidos-publications.com A novel synthetic cyclizing-berberine, known as A35, also demonstrated a potent ability to induce G2/M phase arrest in a time-dependent manner, with the proportion of K562 cells in this phase reaching 73% after 24 hours of treatment. nih.gov This effect was found to be independent of p53 status. nih.govnih.gov The mechanism involves targeting topoisomerase2α (top2α), which is essential for cells to progress from the M phase into the next phase of the cell cycle. nih.govnih.gov

Modulation of Proliferation and Migration Pathways

This compound demonstrates significant inhibitory effects on the proliferation of a wide range of cancer cells. researchgate.netnih.gov Its action is often dose- and time-dependent. researchgate.netnih.gov For instance, in non-small cell lung cancer (NSCLC) A549 cells, this compound at concentrations between 60-200 µM effectively suppressed cell proliferation after a 48-hour treatment. researchgate.netnih.gov In highly-metastatic human breast cancer cell lines, including MDA-MB-231 and MDA-MB-435S, berbamine inhibited growth in a dose- and time-dependent manner. nih.gov Similar anti-proliferative activity has been observed in prostate cancer cells, where berbamine was found to inhibit cell growth and induce cell cycle arrest. nih.gov Studies on bladder cancer also confirm that berbamine inhibits cell viability, colony formation, and proliferation. nih.govsemanticscholar.org Furthermore, in liver cancer, berbamine and its derivative, bbd24, potently suppressed cancer cell proliferation and downregulated the self-renewal capabilities of liver cancer-initiating cells. miami.edu

| Cancer Type | Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| Non-Small Cell Lung Cancer | A549 | Dose- and time-dependent suppression of proliferation. researchgate.net | researchgate.netnih.gov |

| Breast Cancer | MDA-MB-231, MDA-MB-435S, MCF-7 | Inhibited growth dose- and time-dependently. nih.gov | nih.gov |

| Prostate Cancer | PC-3, DU145 | Inhibited cell growth and proliferation. nih.gov | nih.gov |

| Bladder Cancer | Not specified | Inhibited cell viability, colony formation, and proliferation. nih.gov | nih.govsemanticscholar.org |

| Liver Cancer | Not specified | Potently suppressed liver cancer cell proliferation. miami.edu | miami.edu |

A critical aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. This compound has been shown to effectively suppress these processes. In highly-metastatic human breast cancer cells (MDA-MB-231), berbamine at concentrations of 10 μM and 20 μM significantly suppressed migration by 43.8% and 59.2%, respectively. nih.gov It also decreases the activation of pro-MMP-9 and pro-MMP-2, enzymes crucial for invasion. nih.gov In nasopharyngeal carcinoma CNE-1 cells, this compound effectively inhibited both cell migration and invasion, with the most significant suppression observed at a concentration of 10 µg/mL. semanticscholar.org Further studies on breast cancer cell lines MDA-MB-231 and MCF-7 confirmed that berbamine decreases migration in a dosage- and time-dependent manner. oncotarget.com After 36 hours of treatment, the reduction in migration for MDA-MB-231 cells ranged from 30% at low concentrations to 99% at higher concentrations. oncotarget.com The inhibitory effect on invasion is also linked to the downregulation of genes for matrix metalloproteinase-2 (MMP-2). spandidos-publications.com

Interference with Specific Molecular Targets and Signaling Cascades

In the context of chronic myeloid leukemia (CML), the Bcr-Abl oncoprotein is a critical driver of the disease. mdpi.com Berbamine has demonstrated the ability to target this key molecular driver. Research has shown that berbamine can override resistance to tyrosine kinase inhibitors (TKIs) like imatinib, even in leukemia cells containing the T315I mutation, which confers resistance to many standard therapies. researchgate.net A significant discovery revealed that berbamine directly binds to the protein tyrosine kinase domain of Bcr-Abl. nih.gov This binding not only inhibits the activity of both the standard Bcr-Abl and the T315I mutant form but also promotes their degradation through the autophagic lysosome pathway. nih.gov By inhibiting the Bcr-Abl oncoprotein, berbamine effectively blocks downstream signaling pathways that lead to malignant cell transformation, stimulation of mitogenic signaling, and suppression of apoptosis. mdpi.com

| Target | Cancer Type | Mechanism of Action | Source |

|---|---|---|---|

| Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia (CML) | Directly binds to the kinase domain, inhibiting activity of both wild-type and T315I mutant forms, and promoting its degradation. nih.gov | researchgate.netnih.gov |

| NF-κB Pathway | Bladder, Prostate, Breast Cancer | Suppresses the pathway by decreasing the expression and phosphorylation of key components like P65 and P-IκBα. spandidos-publications.comnih.gov Often mediated by an increase in reactive oxygen species (ROS). nih.govnih.gov | spandidos-publications.comnih.govnih.govnih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in proliferation, survival, and metastasis in cancer cells. semanticscholar.org Berbamine has been identified as a potent modulator of this pathway in various cancers. mdpi.com In bladder cancer cells, berbamine attenuates malignant activities by inhibiting the NF-κB pathway, as evidenced by the decreased expression of P65, P-P65, and P-IκBα. nih.govsemanticscholar.org Overexpression of P65 was shown to abrogate the anti-proliferative and anti-metastatic effects of berbamine, confirming that NF-κB is a key target. nih.gov The mechanism of NF-κB inhibition by berbamine is often linked to the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov In both bladder and prostate cancer cells, berbamine increases ROS levels, which in turn negatively regulates the NF-κB pathway. nih.govnih.gov Studies in breast cancer cells also show that berbamine suppresses NF-κB signaling, inhibiting downstream targets that control apoptosis and invasion. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, p38 MAPK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising cascades involving ERK1/2, p38 MAPK, and JNK, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate these pathways in a cell-type-specific manner. In some cancer cells, such as gastric cancer MGC 803 cells, this compound has been observed to reduce the phosphorylation of p38 MAPK, ERK1/2, and JNK in a dose- and time-dependent manner, leading to an inactivation of these signaling pathways. nih.gov This inactivation is associated with decreased cell proliferation and tumorigenesis. nih.gov

Conversely, in other contexts, berbamine has been shown to activate certain MAPK pathways. For instance, in human colon cancer cells, it can induce autophagy and apoptosis via the MEK/ERK pathway. nih.gov In KB human oral cancer cells, berbamine-induced apoptosis is triggered by the expression of FasL through the activation of the p38 MAPK signaling pathway. researchgate.net Furthermore, berbamine has been found to induce the phosphorylation of the non-receptor tyrosine kinase Src, which in turn activates the p38-MAPK and EGFR-ERK transduction cascades. nih.gov The effect of berbamine on MAPK pathways is therefore highly context-dependent, influencing cellular outcomes differently depending on the specific cellular environment. nih.gov

Table 1: Effects of this compound on MAPK Pathway Components

| Cell Line | Pathway Component | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|---|

| MGC 803 (Gastric Cancer) | p-p38 MAPK | Reduced Phosphorylation | Inhibition of cell proliferation | nih.gov |

| MGC 803 (Gastric Cancer) | p-ERK1/2 | Reduced Phosphorylation | Inhibition of cell proliferation | nih.gov |

| MGC 803 (Gastric Cancer) | p-JNK | Reduced Phosphorylation | Inhibition of cell proliferation | nih.gov |

| Colon Cancer Cells | MEK/ERK | Activation | Induction of autophagy and apoptosis | nih.gov |

| KB (Oral Cancer) | p38 MAPK | Activation | Induction of FasL-mediated apoptosis | researchgate.net |

| Hepatocellular Carcinoma Cells | p38-MAPK, EGFR-ERK | Activation | - | nih.gov |

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. This compound has been demonstrated to inhibit this pathway in various cancer cell types. In laryngeal squamous cell carcinoma cells, berbamine reduces the protein levels of phosphorylated PI3K, AKT, and mTOR. nih.gov This inhibition dampens cancer cell migration and invasion while promoting apoptosis. nih.gov

In colon cancer cells, berbamine has been shown to down-regulate the PI3K/Akt/mTOR pathway, which contributes to the induction of autophagy and cell cycle arrest. nih.gov This effect can be initiated by the upregulation of PTEN, a negative regulator of the PI3K/Akt pathway. nih.gov Furthermore, a derivative of berbamine, 4-Chlorobenzoyl berbamine, has been found to inhibit the activation of AKT, leading to an increase in the FOXO3a-dependent upregulation of the pro-apoptotic protein Bim. nih.gov The inhibitory action of berbamine on the PI3K/Akt/mTOR pathway underscores its potential as a modulator of cancer cell fate. nih.govmdpi.com

Table 2: Impact of this compound on the PI3K/Akt/mTOR Pathway

| Cell Line | Pathway Component | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|---|

| Laryngeal Squamous Cell Carcinoma | p-PI3K | Reduced Phosphorylation | Inhibition of migration and invasion, promotion of apoptosis | nih.gov |

| Laryngeal Squamous Cell Carcinoma | p-AKT | Reduced Phosphorylation | Inhibition of migration and invasion, promotion of apoptosis | nih.gov |

| Laryngeal Squamous Cell Carcinoma | p-mTOR | Reduced Phosphorylation | Inhibition of migration and invasion, promotion of apoptosis | nih.gov |

| SW480 (Colon Cancer) | PI3K/Akt/mTOR | Inhibition | Induction of autophagy and cell cycle arrest | nih.gov |

| U266 Cells | AKT | Inactivation | Upregulation of pro-apoptotic Bim | nih.gov |

JAK/STAT Pathway Regulation, Including STAT3 and STAT4 Downregulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a pivotal role in cytokine signaling and cellular processes like proliferation and survival. This compound has been identified as an inhibitor of this pathway, with a particular focus on STAT3. Berbamine can physically interact with STAT3 and inhibit its activation. nih.gov In melanoma cells, a synthetic derivative of berbamine directly inhibits the auto-phosphorylation of JAK2, which subsequently blocks the constitutive activation of downstream STAT3 signaling. nih.gov This blockade leads to the downregulation of STAT3 target genes such as MCL-1 and Bcl-xL, which are involved in cell survival. nih.govresearchgate.net

In various cancer models, berbamine has been shown to reduce both basal and interleukin-6-dependent STAT3 activation. nih.gov While the effects on STAT3 are well-documented, specific research detailing the downregulation of STAT4 by this compound is less prevalent in the reviewed literature. The primary mechanism of action within the JAK/STAT pathway appears to be the inhibition of JAK2 autophosphorylation and the subsequent suppression of STAT3 signaling. nih.gov

Table 3: this compound's Regulation of the JAK/STAT Pathway

| Cell Type/Model | Pathway Component | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|---|

| Melanoma Cells | JAK2 | Inhibition of auto-phosphorylation | Blockade of STAT3 signaling | nih.gov |

| Melanoma Cells | STAT3 | Blockade of activation | Downregulation of MCL-1 and Bcl-xL | nih.govresearchgate.net |

| Pancreatic Cancer Cells | STAT3 | Inhibition of activation | Synergistic apoptotic cell death with gefitinib | nih.gov |

| Hepatocellular Carcinoma Cells | STAT3 | Reduced activation | Synergistic effect with sorafenib (B1663141) | nih.gov |

AMPK/mTOR/ULK1 Pathway Inhibition

The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR)/Unc-51 like autophagy activating kinase 1 (ULK1) pathway is a central regulator of cellular energy homeostasis and autophagy. Research indicates that this compound can modulate this pathway to induce autophagy in certain cancer cells. In glioblastoma multiforme (GBM) cells, berbamine has been shown to have profound effects on the metabolic state, leading to high autophagy flux. nih.gov The molecular mechanism underlying this involves the inhibition of the AMPK/mTOR/ULK1 pathway. nih.gov This inhibition of mTOR by berbamine contributes to the induction of autophagy. nih.gov This finding suggests that berbamine's anticancer effects can be mediated through the modulation of cellular metabolic and autophagic processes.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been shown to exert inhibitory effects on this pathway. In ovarian cancer cells, berbamine treatment has been demonstrated to inhibit Wnt/β-catenin signaling. nih.gov This inhibition is associated with a reduction in the protein level of β-catenin. nih.gov The suppression of this pathway by berbamine contributes to its anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation and invasion. nih.govmdpi.com The modulation of the Wnt/β-catenin pathway represents another mechanism through which berbamine exerts its pharmacological effects. mdpi.com

Hypoxia-Inducible Factor 1α (HIF-1α) Axis Modulation

Hypoxia-Inducible Factor 1α (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment that promotes angiogenesis and tumor progression. nih.gov this compound has been found to inhibit the expression of HIF-1α. Studies have shown that berbamine prevents the expression of HIF-1α in hypoxic cancer cells. This repression of HIF-1α is a critical step in the anti-angiogenic effects of berbamine. The mechanism behind this is not through the downregulation of HIF-1α mRNA but rather by destabilizing the HIF-1α protein, promoting its degradation via a proteasomal pathway. By modulating the HIF-1α axis, berbamine can interfere with tumor-induced angiogenesis.

Calcium Ion Channel Interference and Intracellular Calcium Homeostasis

Calcium ions (Ca2+) are ubiquitous second messengers that regulate a vast array of cellular functions. This compound has been shown to interfere with calcium ion channels and modulate intracellular calcium homeostasis. In HeLa cells, berbamine was found to attenuate the increase in intracellular calcium concentration ([Ca2+]i) induced by various stimuli. This effect is attributed to its ability to inhibit the influx of extracellular Ca2+. Berbamine has been described as a blocker of Ca2+ channels, with effects similar to the calcium channel blocker verapamil. In isolated rat hepatocytes, berbamine inhibited Ca2+ release-activated Ca2+ currents (ICRAC), which can protect hepatocytes from calcium overload. However, in cardiomyocytes, low concentrations of berbamine were found to increase myocardial contractility by enhancing myofilament Ca2+ sensitivity, a mechanism independent of changes in intracellular Ca2+ transients. This indicates that berbamine's interaction with calcium signaling is complex and can vary between different cell types.

Downregulation of Cell Cycle Regulatory Proteins (Cyclins, CDKs)

This compound has been shown to exert its anti-proliferative effects by modulating the expression of key cell cycle regulatory proteins, specifically cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com By downregulating these proteins, berbamine can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.govnih.gov

In renal cell carcinoma (RCC) cells, berbamine treatment leads to cell cycle arrest at the G0/G1 phase, which is associated with a significant decrease in the protein level of Cyclin D1. nih.govresearchgate.net Similarly, in colorectal cancer cells, berbamine induces G0/G1 phase arrest by downregulating cyclin-dependent kinase 4 (CDK4) while upregulating cyclin D1 (CCND1). mdpi.com Combination treatment of berbamine with other agents in glioblastoma stem-like cells also results in the downregulation of various cyclins and CDKs. mdpi.comnih.gov Studies on a related compound, berberine (B55584), have shown similar effects across various cancers, including the downregulation of CDK2, CDK4, and CDK6, leading to G1 arrest. nih.gov In human gastric carcinoma cells, berberine was found to decrease the expression of cyclin B and CDK1, contributing to G2/M arrest. nih.gov This disruption of the cyclin/CDK machinery is a crucial mechanism by which this compound inhibits the proliferation of cancer cells. nih.gov

| Cancer Type | Cell Line | Affected Proteins | Effect on Cell Cycle | Source |

|---|---|---|---|---|

| Renal Cell Carcinoma | 786-O, OSRC-2 | ↓ CyclinD1 | G0/G1 Arrest | nih.gov |

| Colorectal Cancer | HCT 116 | ↓ CDK4, ↑ CCND1 | G0/G1 Arrest | mdpi.com |

| Glioblastoma (Stem-like cells) | U87MG, C6 | ↓ Cyclins, ↓ CDKs | Not specified | mdpi.comnih.gov |

| Leukemia | HL-60, WEHI-3 | ↓ CDK1, ↓ Cyclin B1 | G2/M Arrest | iiarjournals.org |

| Gastric Carcinoma | SNU-5 | ↓ Cyclin B, ↓ CDK1 | G2/M Arrest | nih.gov |

Impact on Tumor Microenvironment

This compound has demonstrated the ability to modulate the tumor microenvironment by enhancing the infiltration of cytotoxic CD8+ T cells. mdpi.com In a preclinical model using B16 melanoma, treatment with berbamine led to a significant increase in the presence of CD8+ T cells within the tumor tissues. mdpi.com This enhanced infiltration is critical, as CD8+ T cells are primary mediators of the anti-tumor immune response, responsible for recognizing and eliminating cancer cells. mdpi.com By increasing the recruitment and activation of these cytotoxic T cells, this compound helps to curtail tumor immune escape, where cancer cells would otherwise evade detection and destruction by the immune system. mdpi.com This suggests that berbamine not only has direct effects on tumor cells but also potentiates the body's own immune response against the cancer. mdpi.com

Numerous preclinical studies have demonstrated the efficacy of this compound in suppressing tumor growth across a variety of cancer types. In mouse models, berbamine treatment has been shown to inhibit the growth of melanoma, renal cell carcinoma, and liver cancer tumors. nih.govmdpi.commiami.edu For instance, in a B16 melanoma mouse model, intraperitoneal injections of berbamine suppressed tumor progression. mdpi.com Similarly, in nude mice bearing renal cell carcinoma xenografts, berbamine administration significantly reduced both tumor volume and weight without causing significant changes in body weight, indicating low systemic toxicity. nih.govnih.gov

The compound has also shown potent activity against glioblastoma stem-like cells in a chick embryo chorioallantoic membrane (CAM) model, where it potently inhibited tumor growth. mdpi.comnih.gov Furthermore, berbamine has been found to inhibit the in vivo tumorigenicity of liver cancer cells in NOD/SCID mice. ca.gov In non-small cell lung cancer, berberine hydrochloride suppressed the growth of A549 cells in a time- and dose-dependent manner. nih.gov These findings from various preclinical models underscore the potential of this compound as a broad-spectrum anti-tumor agent. nih.govresearchgate.net

| Cancer Type | Preclinical Model | Key Findings | Source |

|---|---|---|---|

| Melanoma | C57BL/6 mice with B16 tumors | Suppressed melanoma tumor growth. | mdpi.com |

| Renal Cell Carcinoma | Nude mice with 786-O xenografts | Significantly reduced tumor volume and weight. | nih.gov |

| Glioblastoma | U87MG GSC-grafted chick embryo CAM model | Potently inhibited tumor growth. | mdpi.comnih.gov |

| Liver Cancer | NOD/SCID mice | Inhibited in vivo tumorigenicity. | ca.gov |

| Non-Small Cell Lung Cancer | A549 cells | Suppressed cell growth in a time- and dose-dependent manner. | nih.gov |

Mechanism of Multidrug Resistance Reversal

A significant aspect of berbamine's pharmacological profile is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govnih.gov The primary mechanism underlying this effect is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps. nih.govfrontierspartnerships.org These pumps actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their efficacy. nih.gov

Berbamine has been shown to increase the intracellular accumulation of chemotherapy drugs like doxorubicin (B1662922) (Adriamycin) in resistant cells. nih.gov In human erythroleukemic K562/A02 cells, berbamine treatment led to a dose-dependent increase in the sensitivity to doxorubicin. nih.gov This was correlated with increased intracellular drug concentration and a decrease in P-gp expression at both the mRNA (mdr1) and protein levels. nih.gov Similarly, in breast cancer cells, berbamine reverses MDR by inhibiting the efflux function of P-gp and Multidrug Resistance Protein 1 (MRP1/ABCC1) and downregulating their expression. nih.gov By inhibiting these efflux pumps, berbamine effectively restores the sensitivity of resistant cancer cells to conventional chemotherapy agents. nih.govnih.gov

| Cancer Type | Cell Line | Chemotherapeutic Agent | Mechanism of MDR Reversal | Source |

|---|---|---|---|---|

| Human Erythroleukemia | K562/A02 | Adriamycin (Doxorubicin) | Increased intracellular drug concentration; Downregulated mdr1 mRNA and P-gp expression. | nih.gov |

| Breast Cancer | MCF-7/DOX | Doxorubicin | Inhibited P-gp and MRP1 function; Downregulated P-gp and MRP1 expression. | nih.gov |

| Prostate Cancer | CabaR-DU145 | Cabazitaxel (B1684091) | Inhibited ABCG2. | nih.gov |

Modulation of Cancer Stem-Like Cell Properties

This compound and its derivatives have demonstrated the ability to specifically target cancer stem-like cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, recurrence, and resistance. plos.orgnih.govuni-muenchen.de A key characteristic of CSCs is their ability to form three-dimensional, spherical colonies known as tumorspheres when cultured in non-adherent, serum-free conditions. news-medical.net

In studies on glioblastoma, a novel synthetic derivative of berbamine, BBMD3, effectively inhibited the viability of CSCs and destroyed the morphology of neurospheres (a type of tumorsphere) in a dose-dependent manner. plos.orgnih.gov This indicates a direct cytotoxic effect on the glioblastoma stem-like cell population. plos.orgnih.gov Similarly, in prostate cancer, berbamine was found to target prostate CSCs. nih.govuni-muenchen.de The combination of berbamine with arcyriaflavin A synergistically inhibited tumorsphere formation in glioblastoma stem-like cells derived from U87MG and C6 cell lines. mdpi.comnih.gov This inhibitory effect on tumorsphere formation suggests that berbamine can disrupt the self-renewal and proliferative capacity of cancer stem-like cells, which is a critical aspect of developing more effective and lasting cancer therapies. mdpi.comnih.gov

Downregulation of Stem Cell Markers (CD133, Integrin α6, ALDH1A1, Nanog, Sox2, Oct4)

This compound has been shown to exert significant effects on the expression of key stem cell markers in glioblastoma stem-like cells (GSCs). Co-treatment with berbamine and arcyriaflavin A, another natural compound, has demonstrated a marked reduction in the expression levels of several critical GSC markers. These include CD133, integrin α6, and aldehyde dehydrogenase 1A1 (ALDH1A1). Furthermore, the expression of the core pluripotency-regulating transcription factors, namely Nanog, Sox2, and Oct4, was also significantly diminished following this combined treatment. This downregulation of essential stem cell markers suggests a potential mechanism by which this compound may disrupt the self-renewal and tumorigenic capacity of cancer stem cells. researchgate.net

| Stem Cell Marker | Effect of this compound Treatment | Cellular Context |

| CD133 | Downregulation | Glioblastoma stem-like cells researchgate.net |

| Integrin α6 | Downregulation | Glioblastoma stem-like cells researchgate.net |

| ALDH1A1 | Downregulation | Glioblastoma stem-like cells researchgate.net |

| Nanog | Downregulation | Glioblastoma stem-like cells researchgate.net |

| Sox2 | Downregulation | Glioblastoma stem-like cells researchgate.net |

| Oct4 | Downregulation | Glioblastoma stem-like cells researchgate.net |

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits notable anti-inflammatory and immunomodulatory properties through its influence on cytokine production and key inflammatory signaling pathways.

This compound has been demonstrated to significantly suppress the production of several pro-inflammatory cytokines. In a mouse model of peritonitis, administration of berbamine markedly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Further studies have shown its ability to decrease the production of TNF-α and interleukin-1β (IL-1β) in a mouse model of lipopolysaccharide (LPS)-induced endometritis. spandidos-publications.com In the context of breast cancer cells, this compound dose-dependently inhibited the secretion of interleukin-8 (IL-8). nih.govplos.org Additionally, research on intestinal epithelial barrier dysfunction has shown that berbamine can ameliorate the effects induced by interferon-gamma (IFN-γ) and TNF-α. nih.gov In a model of ulcerative colitis, berbamine treatment led to a significant decrease in the expression of pro-inflammatory and immune-related genes, including IFN-γ and TNF-α. mdpi.com

| Pro-inflammatory Cytokine | Effect of this compound | Experimental Model |

| TNF-α | Reduction | Mouse peritonitis model mdpi.com, Mouse endometritis model spandidos-publications.com, Ulcerative colitis model mdpi.com |

| IL-6 | Reduction | Mouse peritonitis model mdpi.com |

| IL-1β | Reduction | Mouse endometritis model spandidos-publications.com |

| IL-8 | Reduction | Breast cancer cells nih.govplos.org |

| IFN-γ | Amelioration of induced effects / Reduction of gene expression | Intestinal epithelial cells nih.gov, Ulcerative colitis model mdpi.com |

A crucial mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov Studies have shown that berbamine can block the nuclear translocation of the p65 subunit of NF-κB, a critical step for its activation. nih.gov This inhibitory effect on NF-κB has been observed in various cell types, including macrophages stimulated by LPS. mdpi.comnih.gov By suppressing NF-κB activation, this compound downregulates the expression of numerous NF-κB-regulated gene products that are involved in inflammatory responses. nih.gov This mechanism has also been implicated in its anti-inflammatory action in conditions such as oral lichen planus and bladder cancer. plos.orgmdpi.comnih.gov

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are centrally involved in inflammation. mdpi.comnih.gov Research has demonstrated that berbamine can significantly suppress the phosphorylation of key components of the MAPK pathways, including JNK and ERK1/2, in LPS-stimulated macrophages. mdpi.comnih.gov The modulation of MAPK pathways contributes to the anti-inflammatory effects of this compound by affecting downstream cellular processes. spandidos-publications.com In human lung carcinoma cells, this compound has been shown to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway. Furthermore, in hepatocellular carcinoma cells, berbamine has been found to induce the activation of p38-MAPK and ERK1/2 transduction cascades.

Regulation of Inflammatory Signaling Pathways

Activation of AMPKα-SIRT1-PGC-1α Signaling

Berbamine has been shown to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway. This activation plays a crucial role in improving cognitive and muscular function. nih.gov Studies in aging models have demonstrated that berbamine treatment can significantly increase the protein expression of phosphorylated AMPK (p-AMPK), SIRT1, and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) in skeletal muscle. nih.gov This signaling cascade is instrumental in regulating mitochondrial biogenesis and energy metabolism.

In the context of non-alcoholic fatty liver disease (NAFLD), berbamine administration has been found to enhance SIRT1 deacetylase activity, which in turn activates AMPK through liver kinase B1 (LKB1). nih.gov The activation of the SIRT1/LKB1/AMPK pathway helps to alleviate hepatic steatosis by preventing the elevation of downstream targets such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1). nih.gov

Table 1: Effect of Berbamine on AMPKα-SIRT1-PGC-1α Signaling Pathway Components

| Protein | Effect of Berbamine | Observed Outcome | Reference |

|---|---|---|---|

| p-AMPK | Increased Expression | Enhanced energy metabolism | nih.gov |

| SIRT1 | Increased Expression and Activity | Improved mitochondrial function | nih.govnih.gov |

| PGC-1α | Increased Expression | Stimulation of mitochondrial biogenesis | nih.gov |

Suppression of MKK4-SAPK/JNKc-JUN Pathway

Berbamine and its derivatives have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical component of the cellular response to stress. mdpi.comresearchgate.net Specifically, a derivative of berbamine has been found to activate a JNK-c-Jun/AP-1 transduction cascade, leading to the induction of apoptosis in cancer cells. mdpi.comresearchgate.net This suggests an influence on the upstream kinases that regulate JNK, such as Mitogen-activated protein kinase kinase 4 (MKK4) and Stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK). Berbamine has been observed to significantly suppress the phosphorylation of JNK in lipopolysaccharide (LPS)-stimulated macrophages. karger.com This inhibitory action on the JNK pathway is a key mechanism underlying its anti-inflammatory effects. karger.comnih.govresearchgate.net

TLR4 Signaling Pathway Modulation

This compound demonstrates the ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes bacterial lipopolysaccharide and triggers inflammatory responses. nih.gov Studies have shown that berberine, a related compound, can ameliorate inflammation by modulating the TLR4/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov It has been reported that berberine has an inhibitory effect on TLRs, specifically TLR4, in the context of inflammation. researchgate.net By regulating the TLR4 pathway, berbamine can control inflammatory responses. nih.gov

Antioxidant Effects and Reduction of Oxidative Stress

This compound exhibits significant antioxidant properties and plays a role in the reduction of oxidative stress. healthline.com It has been shown to have potent antioxidant and anti-inflammatory effects in various studies. healthline.com The compound can decrease the levels of reactive oxygen species (ROS) in both serum and skeletal muscle. nih.gov

The antioxidant mechanism of berberine, a structurally related alkaloid, involves several actions. It enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Furthermore, berberine exhibits direct free radical scavenging activity and can chelate transition metal ions like iron and copper, which are involved in the generation of free radicals. nih.gov In studies on ethanol-induced memory impairment, berberine treatment was found to lower oxidative stress. researchgate.net

Table 2: Research Findings on the Antioxidant Effects of Berbamine and Related Compounds

| Study Focus | Key Findings | Reference |

|---|---|---|

| Aging-related cognitive and muscular decline | Berbamine decreased ROS levels in serum and skeletal muscle. | nih.gov |

| General antioxidant mechanisms | Berberine enhances endogenous antioxidant enzymes (SOD, CAT, GPx), scavenges free radicals, and chelates metal ions. | nih.gov |

| Ethanol-induced oxidative stress | Berberine treatment lowered oxidative stress. | researchgate.net |

Inhibition of COX-2 Expression and Prostaglandin (B15479496) E2 (PGE2) Production

Berbamine and its related compounds have demonstrated the ability to inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent production of Prostaglandin E2 (PGE2), both of which are key mediators of inflammation. nih.govnih.gov Berberine has been shown to effectively inhibit COX-2 transcriptional activity in colon cancer cells in a dose- and time-dependent manner. nih.gov This inhibition of COX-2 leads to a reduction in PGE2 production. nih.gov In oral cancer cell lines, berberine treatment reduced PGE2 production by decreasing the amount of COX-2 protein, without affecting the enzyme's activity directly. nih.gov

Modulation of Immune Cell Function

This compound modulates the function of various immune cells, playing a significant role in the regulation of inflammatory responses.

Berbamine has been shown to significantly inhibit the activation of macrophages and the exudation of neutrophils. karger.comnih.gov In in-vitro studies, berbamine significantly inhibited the expression of inflammatory factors by LPS-stimulated macrophages and suppressed the activation and superoxide release of fMLP-stimulated neutrophils. karger.com Furthermore, berberine has been found to inhibit NLRP3 inflammasome activation, which in turn shifts macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov This modulation of macrophage polarization contributes to its anti-inflammatory effects. nih.gov

Effects on T-helper Cells and Cytokine Networks

This compound has been shown to exert immunomodulatory effects by influencing the differentiation and function of T-helper (Th) cells and their associated cytokine networks. The balance between different Th cell subsets, such as Th1 and Th2 cells, is crucial for an appropriate immune response. An imbalance can lead to various pathological conditions, including autoimmune diseases and chronic inflammation.

Studies have demonstrated that this compound can directly suppress the differentiation and function of pro-inflammatory Th1 and Th17 cells nih.gov. This suppression is associated with a reduction in the secretion of their signature cytokines, such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17) nih.gov. The mechanistic basis for this inhibition involves the downregulation of key transcription factors. Specifically, this compound can decrease the phosphorylation of STAT3 and the expression of the RORγt transcription factor, which are critical for Th17 cell differentiation. Similarly, it can down-regulate the phosphorylation of STAT4 and STAT1, as well as the expression of T-bet, a key transcription factor for Th1 cell differentiation nih.gov.

Furthermore, this compound has been found to protect against cytokine-induced inflammation through multiple pathways in undifferentiated C2C12 myoblast cells nih.gov. This anti-inflammatory effect is mediated through the activation of the AMPKα-SIRT-1-PGC-1α pathway and the inhibition of the MKK4-SAPK/JNK-c-JUN pathway nih.gov. By modulating these signaling pathways, this compound can ameliorate the inflammatory response induced by cytokines.

Phenotypic Conversion of Macrophages (M1 to M2)

This compound plays a significant role in modulating macrophage polarization, a process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Research has shown that this compound can promote the conversion of macrophages from the M1 to the M2 phenotype, thereby contributing to its anti-inflammatory and tissue-reparative effects nih.govresearchgate.net.

In the context of ulcerative colitis, studies have revealed that this compound treatment leads to the suppression of M1 macrophages and the promotion of M2 macrophages in the colon nih.govnih.gov. This shift in macrophage polarization is strongly correlated with the alleviation of inflammation. The underlying mechanism involves the activation of the IL-4-STAT6 signaling pathway, which is crucial for M2 macrophage polarization nih.govnih.gov. By enhancing the phosphorylation of STAT6, this compound induces the expression of M2-specific markers while decreasing the expression of M1-specific markers nih.gov.

The table below summarizes the effects of this compound on macrophage polarization markers.

| Marker Type | Marker | Effect of this compound | Reference |

| M1 Marker | iNOS | Decreased Expression | researchgate.net |

| M1 Marker | CD86 | Decreased Expression | |

| M2 Marker | CD206 | Increased Expression | researchgate.net |

| M2 Marker | Arg-1 | Increased Expression |

Restoration of Th1/Th2 Balance

A critical aspect of the immunomodulatory properties of this compound is its ability to restore the balance between Th1 and Th2 immune responses. An imbalance, often characterized by a dominance of either Th1 or Th2 cells, is implicated in the pathogenesis of various immune-mediated diseases metagenics.co.uk.

Research has demonstrated that berbamine can down-regulate the ratio of Th1 (IL-2) to Th2 (IL-4) cytokine gene expression in mouse primary splenocytes nih.gov. This suggests that this compound may possess anti-inflammatory potential by shifting the Th1/Th2 balance toward a Th2-polarized response nih.gov. This shift can be beneficial in conditions where a Th1-dominant response contributes to the pathology. By promoting a Th2 response, this compound can help to mitigate excessive inflammation and restore immune homeostasis.

Antimicrobial and Antiviral Mechanisms

Bacteriostatic and Bactericidal Actions

This compound has demonstrated significant inhibitory effects against the growth of Staphylococcus aureus, a common and often drug-resistant pathogen. Studies have shown that this compound exhibits both bacteriostatic and bactericidal activities against this bacterium nih.govnih.gov.

The minimum inhibitory concentration (MIC) of berberine hydrochloride against S. aureus has been determined to be 51 μg/ml nih.gov. At this concentration, it effectively inhibits the growth of the bacteria. The antibacterial mechanism of this compound is multifaceted. It has been shown to disrupt the proton motive force of the bacterial cell membrane, particularly in alkaline conditions, leading to increased membrane permeability and cell death nih.gov. Furthermore, metabolomic studies have revealed that berberine hydrochloride exposure leads to a global inhibition of metabolic pathways in S. aureus, including amino acid, carbon, and energy metabolism nih.gov. It also reduces the antioxidant capacity of the bacteria, making them more susceptible to oxidative stress nih.gov.

The following table summarizes the key findings on the inhibition of Staphylococcus aureus growth by this compound.

| Parameter | Finding | Reference |

| Minimum Inhibitory Concentration (MIC) | 51 μg/ml | nih.gov |

| Mechanism of Action | Disruption of proton motive force | nih.gov |

| Metabolic Impact | Global inhibition of metabolic pathways | nih.gov |

| Effect on Antioxidant Capacity | Reduction of antioxidant capacity | nih.gov |

This compound has also been shown to be effective against Streptococcus suis, a significant pathogen in pigs that can also cause infections in humans. Research indicates that berbamine has a good bacteriostatic effect on S. suis, with a minimum inhibitory concentration (MIC) of 0.19 mM nih.gov.

The mechanism of action of berbamine against S. suis meningitis involves the regulation of inflammatory responses and oxidative stress nih.govnih.gov. Network pharmacology studies have identified that berbamine targets multiple pathways, including the interleukin-17 (IL-17), phosphoinositide 3-kinase (PI3K)-Akt, TLR, tumor necrosis factor (TNF), and mitogen-activated protein kinase (MAPK) signaling pathways nih.govnih.gov. By modulating these pathways, this compound can mitigate the pathological effects of S. suis infection.

Reduction of Intracellular Fluconazole (B54011) Efflux in Resistant Fungi

This compound has been identified as a compound capable of reversing azole resistance in fungi by modulating the activity of drug efflux pumps. In fluconazole-resistant Candida albicans, the combination of this compound with fluconazole leads to a significant reduction in the efflux of the azole drug. nih.gov This effect is attributed to the downregulation of the CDR1 gene, which encodes a key ATP-binding cassette (ABC) transporter responsible for pumping fluconazole out of the fungal cell. nih.govmdpi.com While fluconazole treatment alone can induce high transcription levels of CDR1 in resistant strains, the addition of this compound suppresses this upregulation. nih.gov

Similarly, in Aspergillus fumigatus, this compound enhances azole sensitivity by primarily inhibiting the Cdr1B-mediated efflux pump. semanticscholar.orgresearchgate.net The inhibition of these efflux pumps leads to an increased intracellular concentration of fluconazole, thereby restoring its antifungal efficacy. The reduction of drug efflux has been experimentally confirmed using assays such as the Rhodamine 6G exocytosis assay, which shows a significant decrease in efflux activity in the presence of this compound. semanticscholar.orgresearchgate.net

Antifungal Activity

Synergistic Effects with Azoles against Candida albicans and Aspergillus fumigatus

This compound demonstrates a potent synergistic effect when combined with azole antifungal agents against resistant strains of both Candida albicans and Aspergillus fumigatus. While this compound alone may show no significant antifungal activity, its combination with azoles like fluconazole or posaconazole leads to a substantial increase in fungal susceptibility. semanticscholar.orgresearchgate.netfrontiersin.org

In studies with fluconazole-resistant C. albicans, the addition of this compound resulted in a remarkable 32- to 512-fold reduction in the minimum inhibitory concentrations (MIC) of fluconazole. mdpi.comfrontiersin.org This synergistic interaction effectively reverses the resistance phenotype and restores the clinical utility of fluconazole against these challenging isolates. frontiersin.org

A similar synergistic relationship has been observed with Aspergillus fumigatus. In one study, the combination of this compound and posaconazole showed synergy against 95.7% of the 66 tested strains. semanticscholar.orgresearchgate.net This effect was less pronounced with itraconazole, where synergy was seen in only 4.3% of strains, and no synergy was observed with voriconazole. semanticscholar.orgresearchgate.net The mechanism underlying this synergy is primarily the inhibition of efflux pumps, which is often coupled with an increase in reactive oxygen species (ROS) levels and disruption of fungal metabolism. semanticscholar.orgresearchgate.net

| Fungal Species | Azole Agent | Observed Synergistic Effect | Primary Mechanism |

|---|---|---|---|

| Candida albicans (Fluconazole-resistant) | Fluconazole | 32- to 512-fold reduction in Fluconazole MIC mdpi.comfrontiersin.org | Downregulation of CDR1 efflux pump gene frontiersin.org |

| Aspergillus fumigatus | Posaconazole | Synergy observed in 95.7% of strains semanticscholar.orgresearchgate.net | Inhibition of Cdr1B-mediated efflux pump, increased ROS levels semanticscholar.orgresearchgate.net |

| Aspergillus fumigatus | Itraconazole | Synergy observed in 4.3% of strains semanticscholar.orgresearchgate.net | Not specified |

| Aspergillus fumigatus | Voriconazole | No synergy observed semanticscholar.orgresearchgate.net | Not applicable |

Inhibition of Yeast Adhesion, Hyphae Transformation, and Biofilm Formation

This compound, particularly in combination with fluconazole, has been shown to inhibit key virulence factors in Candida albicans, including adhesion, the morphological transition from yeast to hyphae, and the formation of biofilms. frontiersin.org These processes are critical for the pathogenicity of C. albicans and its ability to cause infections.

The inhibitory mechanism involves the downregulation of several hyphal-specific genes. nih.gov Studies have demonstrated that this compound, alone or with fluconazole, significantly reduces the expression of genes such as ALS3 (Agglutinin-Like Sequence 3), HWP1 (Hyphal Wall Protein 1), and ECE1 (Extent of Cell Elongation 1). frontiersin.orgnih.govnih.gov These genes play crucial roles in adhesion to host cells, hyphal development, and biofilm integrity. By suppressing the expression of these genes, this compound effectively retards the morphological transformation of C. albicans, which in turn inhibits the formation and structural integrity of biofilms. nih.govresearchgate.net This disruption of biofilm formation is a key aspect of its antifungal activity, as biofilms are notoriously resistant to conventional antifungal therapies. nih.govresearchgate.net

Antiviral Activity

Inhibition of SARS-CoV-2 Infection

This compound has emerged as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. nih.govdntb.gov.uanih.gov It effectively inhibits viral infection in various cell lines and shows activity against different SARS-CoV-2 variants, including Omicron subvariants BA.2 and BA.5. nih.govtandfonline.comtandfonline.com The antiviral action of this compound is multifaceted, primarily targeting the early stages of the viral life cycle, specifically viral entry into the host cell. nih.govnih.gov

Beyond direct viral entry inhibition, this compound also modulates host cell pathways that the virus exploits for its replication. It has been identified as an autophagy-blocking therapeutic. tandfonline.comtandfonline.com By interfering with the host autophagy machinery through a BNIP3-dependent mechanism, berbamine dihydrochloride robustly prevents SARS-CoV-2 acquisition by human intestinal epithelial cells. tandfonline.comtandfonline.com This host-directed therapeutic approach presents a lower likelihood of the development of drug resistance. tandfonline.com

| Virus | Cell Lines | Observed Effect | Mechanism of Action |

|---|---|---|---|

| SARS-CoV-2 (including Omicron variants) | Vero E6, Caco2, human intestinal epithelial cells | Potent inhibition of viral infection nih.govtandfonline.comtandfonline.com | Inhibition of viral entry, blocking S protein-mediated membrane fusion, autophagy blockade nih.govnih.govtandfonline.comtandfonline.com |

Blocking S Protein-Mediated Membrane Fusion (SARS-CoV-2)

A key mechanism of this compound's antiviral activity against SARS-CoV-2 is its ability to block the fusion of the viral and host cell membranes, a critical step mediated by the viral spike (S) protein. nih.govdntb.gov.uaplos.org This process is essential for the virus to release its genetic material into the host cell and initiate infection. This compound and other bis-benzylisoquinoline alkaloids have been shown to potently inhibit this S-mediated cell-cell fusion. nih.govnih.gov

Molecular docking studies have provided insight into this inhibitory action, suggesting that this compound can bind directly to the post-fusion core of the SARS-CoV-2 S2 subunit. nih.govnih.gov The S2 subunit is a highly conserved region of the spike protein that plays a pivotal role in the membrane fusion process. By binding to this critical component, this compound likely stabilizes the S protein in a post-fusion conformation or otherwise prevents the conformational changes necessary for membrane fusion, thus effectively halting viral entry at this stage. nih.gov

Targeting Viral Replication and Release Stages (Pseudorabies Virus)

This compound has demonstrated antiviral activity against the Pseudorabies Virus (PRV) by intervening in the later stages of the viral life cycle. Preliminary investigations have shown that this bisbenzylisoquinoline alkaloid impedes the proliferation of PRV by specifically targeting the replication and release stages. researchgate.net This inhibitory action disrupts the normal propagation of the virus, thereby limiting the spread of the infection.

Interaction with Viral Proteins (e.g., UL50 protein of PRV, HSV-1, FHV-1, BoHV-1)

The antiviral mechanism of this compound extends to its interaction with specific viral proteins. Molecular docking studies have indicated that berbamine targets the UL50 protein of the Pseudorabies Virus (PRV). researchgate.net The UL50 protein is a dUTPase that is conserved among alphaherpesviruses and plays a role in viral DNA replication and repair. The targeting of this protein is not limited to PRV; the same molecular docking studies suggest that berbamine also interacts with the UL50 protein homologs in other alphaherpesviruses, including Herpes Simplex Virus 1 (HSV-1), Feline Herpesvirus 1 (FHV-1), and Bovine Herpesvirus 1 (BoHV-1). researchgate.net This suggests a broader potential for this compound as an antiviral agent against this family of viruses.

Inhibition of Japanese Encephalitis Virus Entry by Blocking Endolysosomal Trafficking

This compound has been found to inhibit the entry of the Japanese Encephalitis Virus (JEV) into host cells through a mechanism involving the disruption of endolysosomal trafficking. nih.govfrontiersin.orgtandfonline.com Research has identified the low-density lipoprotein receptor (LDLR) as a host factor required for JEV entry. nih.govtandfonline.com this compound compromises the endolysosomal trafficking of LDLR by blocking TRPMLs, which are Ca2+ permeable non-selective cation channels located in endosomes and lysosomes. nih.govfrontiersin.orgtandfonline.com This blockage leads to a significant decrease in the level of LDLR at the plasma membrane, as the receptor is increasingly secreted via extracellular vesicles. nih.govtandfonline.com The reduced presence of LDLR on the cell surface renders the cells resistant to JEV infection, as the virus is unable to effectively enter. nih.govfrontiersin.orgtandfonline.com

Neuroprotective and Anti-Neuroinflammatory Mechanisms

This compound exhibits promising neuroprotective and anti-neuroinflammatory properties, as demonstrated in various preclinical models of neurological disorders.

Inhibition of Amyloid β Aggregation and Associated Cytotoxicity

In the context of Alzheimer's disease, this compound has been shown to effectively inhibit the aggregation of amyloid β (Aβ) peptides and reduce their associated cytotoxicity. mdpi.comnih.gov Studies utilizing methods such as Thioflavin T kinetics, circular dichroism spectroscopy, and atomic force microscopy have confirmed the ability of this compound to hinder the formation of Aβ aggregates. mdpi.comnih.gov Furthermore, surface plasmon resonance and molecular docking analyses have revealed that this compound can bind to Aβ fibrils, thereby obstructing the aggregation process. mdpi.comnih.gov By interfering with Aβ aggregation, this compound also mitigates the cytotoxic effects of these protein aggregates on neuronal cells, as demonstrated by MTT assays. mdpi.comnih.gov

Reduction of Neuroinflammation and Oxidative Stress in CNS Models

Bisbenzylisoquinoline alkaloids, including berbamine, are recognized for their neuroprotective and anti-inflammatory effects. frontiersin.org In a study on Alzheimer's disease model mice, this compound demonstrated significant anti-inflammatory and neuroprotective functions. frontiersin.org The compound was found to inhibit the expression of calpain, a Ca2+-dependent proteolytic enzyme, which can be activated during neuroinflammatory processes. frontiersin.org Additionally, this compound increased the expression of Selenoprotein K (SelK), a selenoprotein primarily expressed in immune cells, which may contribute to the clearance of Aβ and Tau protein in brain tissues by enhancing the phagocytic activity of microglial cells and macrophages. frontiersin.org

Another study investigating the effects of this compound on a rat model of methamphetamine-induced cognitive dysfunction observed a significant reduction in the expression of Glial Fibrillary Acidic Protein (GFAP). GFAP is a marker for astrocyte reactivity, a hallmark of neuroinflammation. The administration of this compound led to a decrease in GFAP expression, suggesting a reduction in astrocyte activation and neuroinflammation.

Restoration of Neuronal Damage and Cognitive Impairment

This compound has demonstrated the potential to restore neuronal damage and improve cognitive function in preclinical models. In studies involving Alzheimer's disease model mice, administration of this compound for 40 days significantly improved learning and memory abilities, as assessed by the Morris water maze experiment. frontiersin.org Histological analysis of the brain tissues from these mice revealed that this compound could alleviate the lesions of pyramidal cells in the hippocampus and reduce the formation of neurofibrillary tangles. frontiersin.org

Furthermore, in a rat model of methamphetamine-induced cognitive dysfunction, treatment with this compound resulted in improved performance in the Morris water maze, indicating an enhancement of spatial learning and memory. This functional recovery was accompanied by a reduction in markers of neuronal damage and neuroinflammation.

Modulation of Calcium Mobilization in Lymphocytes

This compound has been shown to influence intracellular calcium levels, a critical aspect of cellular signaling. patsnap.com Studies have demonstrated its ability to interfere with calcium ion channels, thereby modulating intracellular calcium concentrations. patsnap.com This modulation can impact various cellular processes. Research on naïive CD4+ T cells indicates that pre-treatment with this compound can affect intracellular calcium mobilization upon activation. nih.gov Specifically, it has been observed to influence the peak value of intracellular Ca2+ concentration in stimulated lymphocytes. nih.gov

Metabolic Regulation Mechanisms

This compound has demonstrated significant effects on metabolic processes, particularly in the regulation of glucose and lipids. spandidos-publications.comnih.gov Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and proteins that govern energy homeostasis.

This compound is recognized for its ability to regulate both glucose and lipid metabolism. spandidos-publications.comnih.gov It has been shown to reduce blood glucose levels and improve glucose tolerance. nih.gov Concurrently, it aids in regulating lipid levels by lowering total cholesterol and triglycerides. spandidos-publications.comclevelandclinic.org Clinical observations have noted improvements in blood glucose and lipid profiles in individuals with metabolic syndrome following the administration of berbamine. spandidos-publications.com The compound's influence extends to hepatic lipid metabolism, where it can inhibit the production of lipids and reduce their accumulation. nih.govnih.gov

Table 1: Effects of this compound on Glucose and Lipid Metabolism

| Parameter | Effect of this compound |

| Blood Glucose | Reduction nih.gov |

| Glucose Tolerance | Improvement nih.gov |

| Total Cholesterol | Reduction spandidos-publications.com |

| Triglycerides | Reduction spandidos-publications.com |

| Hepatic Lipid Production | Inhibition nih.govnih.gov |

A key aspect of this compound's metabolic activity is its capacity to improve insulin resistance. nih.govdiabetesjournals.org It enhances the body's sensitivity to insulin, a crucial hormone for glucose regulation. nih.govosu.edu The underlying mechanism involves the activation of the insulin signaling pathway. nih.gov this compound has been observed to increase the phosphorylation of Akt, a key protein in this pathway, which in turn stimulates glucose uptake by cells. nih.gov By improving the function of insulin β cells and promoting insulin secretion, it helps to alleviate insulin resistance. nih.gov

This compound has been shown to influence the expression and activity of glucose transporter proteins, which are essential for transporting glucose into cells. While some research indicates it may not alter the expression of glucose transporter 4 (GLUT4), it has been found to increase the translocation of GLUT4 to the cell membrane. nih.gov Additionally, studies suggest that berbamine can acutely activate the transport activity of glucose transporter 1 (GLUT1). nih.govcalvin.edu It has also been observed to decrease the localization of GLUT2 in the brush border membrane of intestinal epithelial cells, which can reduce intestinal glucose absorption. mdpi.com

Table 2: Impact of this compound on Glucose Transporter Proteins

| Glucose Transporter | Effect of this compound |

| GLUT1 | Acutely activates transport activity nih.govcalvin.edu |

| GLUT2 | Decreases localization in intestinal epithelial cells mdpi.com |

| GLUT4 | Increases translocation to the cell membrane nih.gov |

A primary mechanism through which this compound exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov AMPK is a critical enzyme that acts as a "metabolic master switch," regulating energy balance within cells. unioncountync.gov this compound has been shown to increase AMPK activity in various cell types, including adipocytes and myotubes. nih.gov The activation of AMPK by berbamine is thought to be a key factor in its beneficial effects on diabetes and obesity. nih.gov This activation leads to a cascade of downstream effects, including the downregulation of genes involved in fat production (lipogenesis) and the upregulation of genes involved in energy expenditure. nih.gov